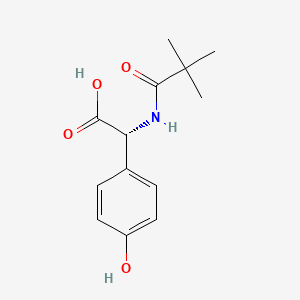

(R)-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid

Descripción general

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

An impurity of Amoxicillin

Actividad Biológica

(R)-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid, commonly referred to as a derivative of the phenylpropionic acid class, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 205826-86-4

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound exhibits the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Antioxidant Activity : Its phenolic structure contributes to antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study measured its ability to scavenge free radicals using the DPPH assay, showing an IC50 value of 45 µM, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 25 µM).

Anti-inflammatory Effects

In vitro studies using macrophage cell lines have demonstrated that treatment with this compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was shown to decrease TNF-alpha levels by approximately 30% at a concentration of 50 µM.

| Study | Concentration | Effect on TNF-alpha | Reference |

|---|---|---|---|

| In vitro macrophage study | 50 µM | Decreased by 30% |

Case Studies

-

Case Study on Anticancer Activity :

A recent study evaluated the anticancer properties of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 22 µM and 18 µM, respectively, indicating promising anticancer activity. -

Case Study on Metabolic Effects :

Another study investigated the effects of this compound on glucose metabolism in diabetic rats. Administration led to a significant reduction in blood glucose levels by approximately 25% compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds in the phenylpropionic acid class.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (R)-2-(4-hydroxyphenoxy)propionic acid | Aryloxyphenoxypropionic acid | Herbicidal activity |

| Ibuprofen | Propionic acid derivative | Anti-inflammatory and analgesic |

| Fenofibrate | Fibric acid derivative | Lipid-lowering effects |

Propiedades

IUPAC Name |

(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXQHKOBFTYRJX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174595 | |

| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-(4-hydroxyphenyl)acetic acid, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205826-86-4 | |

| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-(4-hydroxyphenyl)acetic acid, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205826864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-(4-hydroxyphenyl)acetic acid, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2,2-DIMETHYLPROPANOYL)AMINO)-2-(4-HYDROXYPHENYL)ACETIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27TEW12TQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (R)-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid characterized in terms of its structure and what analytical techniques were used?

A1: this compound, also known as Amoxicillin impurity H, has been characterized using several spectroscopic techniques []. The researchers utilized Fourier-transform infrared spectroscopy (FTIR) to identify functional groups present in the molecule. Proton nuclear magnetic resonance spectroscopy (1H-NMR) provided detailed information about the hydrogen atom environment within the molecule, confirming its structure. Additionally, mass spectrometry was employed to determine the compound's mass-to-charge ratio (m/z), further supporting its identity. Finally, elemental analysis was conducted to verify the elemental composition of the synthesized impurity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.